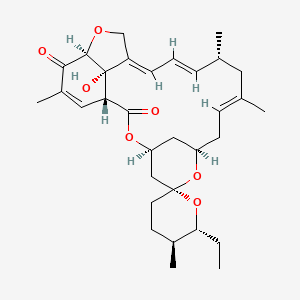

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)-

描述

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- is a member of the milbemycin family, which are macrocyclic lactones. These compounds are known for their potent anthelmintic and insecticidal properties. Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- is particularly notable for its efficacy in controlling parasitic infections in animals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- involves multiple steps, starting from simpler organic molecules. The key steps typically include:

Formation of the macrocyclic lactone ring: This is achieved through a series of cyclization reactions.

Introduction of functional groups: Specific functional groups are introduced through selective reactions such as oxidation, reduction, and substitution.

Purification: The final product is purified using techniques like chromatography to ensure high purity.

Industrial Production Methods

Industrial production of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- often involves fermentation processes using specific strains of Streptomyces bacteria. These bacteria naturally produce milbemycins, which are then extracted and purified to obtain the desired compound.

化学反应分析

Types of Reactions

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

科学研究应用

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying macrocyclic lactones and their reactivity.

Biology: Investigated for its effects on various biological systems, particularly its anthelmintic properties.

Medicine: Explored for its potential in treating parasitic infections in animals and humans.

Industry: Utilized in the development of insecticides and anthelmintic drugs.

作用机制

The mechanism of action of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound’s selectivity for parasite channels over mammalian channels contributes to its efficacy and safety.

相似化合物的比较

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- can be compared to other milbemycins and macrocyclic lactones, such as:

Avermectins: Another class of macrocyclic lactones with similar anthelmintic properties.

Ivermectin: A well-known avermectin used to treat parasitic infections.

Selamectin: Another milbemycin derivative used in veterinary medicine.

The uniqueness of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- lies in its specific structural features and its potent activity against a broad spectrum of parasites.

生物活性

Milbemycin B is a member of the milbemycin family, which are macrolide compounds primarily derived from the fermentation of Streptomyces hygroscopicus. These compounds exhibit significant biological activity, particularly in agricultural applications due to their insecticidal and acaricidal properties.

Chemical Structure and Properties

Milbemycin B possesses a complex chemical structure characterized by multiple functional groups that contribute to its biological activity. The specific stereochemistry of the compound, denoted as (6S,25R), is crucial for its interaction with biological targets.

Insecticidal and Acaricidal Effects

Milbemycin B has been extensively studied for its insecticidal properties. Research indicates that it is particularly effective against various agricultural pests, including:

- Carmine Spider Mite (Tetranychus cinnabarinus)

- Oriental Armyworm (Mythimna separata)

- Black Bean Aphid (Aphis fabae)

In a study evaluating the insecticidal activity of milbemycin analogues, it was found that milbemycin B exhibited low LC50 values against these pests, indicating high potency. For instance, the most effective analogues showed LC50 values as low as 0.070 mg/L against black bean aphids .

Milbemycins function through a unique mechanism that involves the modulation of neurotransmission in target pests. They act as agonists of glutamate-gated chloride channels (GluCl), leading to paralysis and death in susceptible species. This mode of action is particularly advantageous as it minimizes toxicity to non-target organisms, including mammals .

Case Study 1: Efficacy Against Arachnoid Pests

A comparative study assessed the efficacy of milbemycin B against various arachnoid pests. The results demonstrated that milbemycin B was significantly more effective than traditional pesticides, achieving over 90% mortality in treated populations within 72 hours at concentrations ranging from 0.1 to 1 mg/L .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental impact of milbemycin B highlighted its low toxicity to beneficial insects and mammals. In field trials, milbemycin B showed minimal residual effects on non-target species, suggesting its potential for use in integrated pest management systems .

Data Table: Biological Activity Summary

| Target Pest | LC50 (mg/L) | Efficacy (%) | Reference |

|---|---|---|---|

| Carmine Spider Mite | 0.250 | >90 | |

| Oriental Armyworm | 0.204 | >90 | |

| Black Bean Aphid | 0.070 | >90 |

Biosynthesis and Optimization

Recent advancements in the biosynthesis of milbemycins have focused on optimizing production strains to enhance yields. Studies have shown that manipulating precursor supply pathways can significantly increase the production of milbemycin compounds, including Milbemycin B. For example, overexpression of specific genes involved in acyl-CoA metabolism led to a notable increase in milbemycin titers .

属性

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20S,24S)-6'-ethyl-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,21-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-27,29,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQQXUKNLJUJRF-YRXAXKISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=O)C)C(=O)O3)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=O)C)C(=O)O3)O)C)\C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86691-97-6 | |

| Record name | Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086691976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。